![molecular formula C15H16N2O3S B6369029 2-Hydroxy-6-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% CAS No. 1261974-45-1](/img/structure/B6369029.png)
2-Hydroxy-6-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-6-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% (2H6PPSP-95) is a chemical compound that has been studied extensively in recent years due to its potential applications in a variety of scientific fields. This compound has been found to possess a range of interesting properties, including the ability to act as a catalyst in a variety of reactions, as well as its potential to be used as a bioactive molecule. In
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-6-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% has been studied for its potential applications in a variety of scientific fields. In particular, this compound has been found to be useful in the synthesis of various compounds, such as heterocyclic compounds and polymers. In addition, 2-Hydroxy-6-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% has been studied for its potential use as a bioactive molecule, as well as its potential to act as a catalyst in a variety of reactions.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-6-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% is not yet fully understood. However, it is believed that the compound acts as a catalyst in certain reactions, allowing for the synthesis of various compounds. In addition, it is thought that the compound may possess some bioactive properties, although further research is needed to confirm this.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Hydroxy-6-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% are not yet fully understood. However, it is believed that the compound may have some bioactive properties, although further research is needed to confirm this.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Hydroxy-6-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% in laboratory experiments include its ability to act as a catalyst in a variety of reactions, as well as its potential to be used as a bioactive molecule. However, one limitation of using this compound in laboratory experiments is that its mechanism of action is still not fully understood, making it difficult to predict the outcome of certain experiments.
Zukünftige Richtungen
Given the potential applications of 2-Hydroxy-6-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%, there are a number of potential future directions for research into this compound. These include further exploration of its potential use as a bioactive molecule, as well as its potential to act as a catalyst in a variety of reactions. In addition, further research could be conducted into the mechanism of action of this compound, as well as its biochemical and physiological effects. Finally, further research could be conducted into the advantages and limitations of using this compound in laboratory experiments.
Synthesemethoden
The synthesis of 2-Hydroxy-6-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% involves a two-step process. The first step involves the reaction of pyrrolidinylsulfonyl chloride with 2-hydroxy-6-phenylpyridine in the presence of anhydrous sodium carbonate and acetonitrile. This reaction yields 2-hydroxy-6-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% (2-Hydroxy-6-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%). The second step involves the purification of the compound by recrystallization from ethanol.
Eigenschaften
IUPAC Name |
6-(3-pyrrolidin-1-ylsulfonylphenyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c18-15-8-4-7-14(16-15)12-5-3-6-13(11-12)21(19,20)17-9-1-2-10-17/h3-8,11H,1-2,9-10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBWJZASBQUQOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CC=CC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30683249 |
Source


|
| Record name | 6-[3-(Pyrrolidine-1-sulfonyl)phenyl]pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261974-45-1 |
Source


|
| Record name | 6-[3-(Pyrrolidine-1-sulfonyl)phenyl]pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Hydroxy-4-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%](/img/structure/B6368958.png)
![3-Hydroxy-2-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%](/img/structure/B6368959.png)
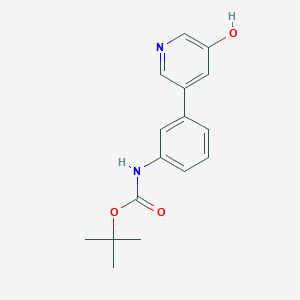
![2-Hydroxy-3-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%](/img/structure/B6368986.png)
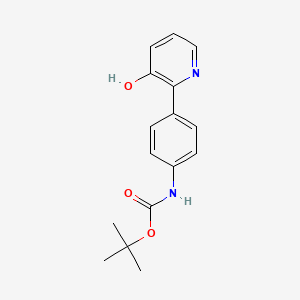
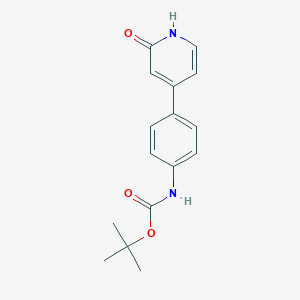
![3-Hydroxy-2-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6369009.png)
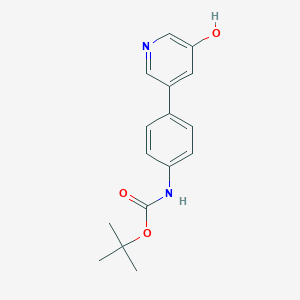
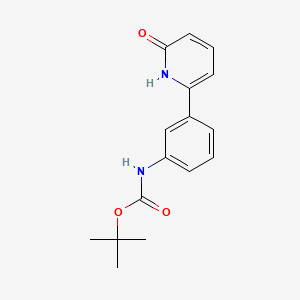
![2-Hydroxy-5-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6369036.png)
![2-Hydroxy-4-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6369043.png)
![2-Hydroxy-3-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6369048.png)

![3-Hydroxy-2-[4-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6369074.png)